

ZN148: A Technical Guide to Reversing Carbapenem Resistance in Gram-Negative Pathogens

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Compound of Interest

Compound Name: ZN148

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Abstract

The rise of carbapenem-resistant Gram-negative bacteria presents a critical global health threat, rendering our last-resort antibiotics ineffective. A primary driver of this resistance is the production of metallo- β -lactamases (MBLs), enzymes that hydrolyze and inactivate carbapenem antibiotics. **ZN148** has emerged as a promising investigational MBL inhibitor designed to restore the efficacy of carbapenems. This technical guide provides an in-depth overview of **ZN148**, including its mechanism of action, comprehensive quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of its functional pathways.

Introduction to ZN148

ZN148 is a modular, synthetic metallo- β -lactamase inhibitor developed to combat carbapenem resistance in Gram-negative pathogens.^[1] It is a zinc-chelating agent that functions by targeting the zinc ions essential for the catalytic activity of MBLs.^{[1][2]} Structurally, **ZN148** is composed of a tris-picolylamine (TPA) zinc-chelating moiety covalently linked to a hydrophilic meglumine glucosyl side chain.^{[2][3]} This design aims to reduce the lipophilicity and toxicity associated with the chelator while maintaining potent MBL inhibition.^[3] Preclinical studies have

demonstrated that **ZN148** can restore the bactericidal activity of meropenem against a broad range of MBL-producing clinical isolates.[1][3]

Mechanism of Action

The primary mechanism by which Gram-negative bacteria develop resistance to carbapenems is through the production of carbapenemases, which are beta-lactamase enzymes capable of hydrolyzing these antibiotics.[4][5] These are broadly categorized into serine- β -lactamases (SBLs) and metallo- β -lactamases (MBLs).[4] While inhibitors for SBLs are clinically available, there are currently no approved inhibitors for MBLs, making infections with MBL-producing organisms particularly challenging to treat.[3][4]

MBLs, such as New Delhi Metallo- β -lactamase (NDM-1), Verona integron-encoded MBL (VIM), and imipenemase (IMP), utilize one or two zinc ions in their active site to facilitate the hydrolysis of the β -lactam ring in carbapenems.[6] **ZN148** functions as a potent MBL inhibitor through the following proposed mechanism:

- **Zinc Chelation:** **ZN148**'s TPA scaffold acts as a strong chelator, effectively sequestering the essential zinc ions from the active site of the MBL enzyme.[1][2]
- **Enzyme Inactivation:** The removal of these zinc cofactors renders the MBL enzyme catalytically inactive, preventing the hydrolysis of carbapenem antibiotics.[1]
- **Irreversible Inhibition:** Evidence suggests that **ZN148**'s inhibition is largely irreversible. The addition of exogenous zinc following exposure to **ZN148** only partially restores MBL activity (approximately 30%), indicating a more complex inhibitory mechanism beyond simple zinc removal.[1][3]
- **Potential Oxidation:** Mass spectrometry and molecular modeling studies suggest a potential oxidation of the active site cysteine residue (Cys221) in some MBLs after **ZN148** treatment, which could contribute to the irreversible inhibition.[1][3]

By inhibiting MBLs, **ZN148** restores the susceptibility of carbapenem-resistant bacteria to antibiotics like meropenem, allowing them to effectively kill the pathogens.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical evaluations of **ZN148**.

Table 1: In Vitro Efficacy of **ZN148** in Combination with Meropenem

Bacterial Species	MBL Type	Meropenem MIC (mg/L)	Meropenem + ZN148 (50 µM) MIC (mg/L)	Reference
Klebsiella pneumoniae	NDM-1	32 - 64	0.125	[3]
Pseudomonas aeruginosa	VIM-2	32 - 64	1	[3]
MBL-producing Enterobacterales (n=234)	NDM, VIM, IMP	MIC ₉₀ ≥64	MIC ₉₀ 0.5	[3]

Table 2: Enzyme Inhibition and Cytotoxicity of **ZN148**

Parameter	Value	Cell Line/Enzyme	Reference
IC ₅₀ (TPA)	9.8 µM	Human Hepatocarcinoma (HepG2)	[3]
ZN148 Inhibition of Glyoxylase II	No inhibition up to 500 µM	Human Glyoxylase II	[1] [3]
Acute In Vivo Toxicity	No acute toxicity with cumulative dosages up to 128 mg/kg	Murine Model	[1] [3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and safety of **ZN148**.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of carbapenems with and without **ZN148** is determined using the broth microdilution method according to CLSI guidelines.

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial cultures in logarithmic growth phase
- Carbapenem antibiotic stock solutions (e.g., meropenem)
- **ZN148** stock solution
- Sterile diluents (e.g., saline or PBS)

Protocol:

- Prepare serial two-fold dilutions of the carbapenem antibiotic in CAMHB in the wells of a 96-well plate.
- To a parallel set of wells, add the same serial dilutions of the carbapenem and a fixed, sub-inhibitory concentration of **ZN148** (e.g., 50 μ M).
- Prepare a bacterial inoculum suspension and dilute it in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add the bacterial inoculum to all wells containing the antibiotic dilutions (with and without **ZN148**).
- Include a growth control well (bacteria in CAMHB only) and a sterility control well (CAMHB only).
- Incubate the plates at 37°C for 18-24 hours.

- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic effect of **ZN148** in combination with a carbapenem over time.

Materials:

- Bacterial culture in logarithmic growth phase
- CAMHB
- Carbapenem antibiotic (e.g., meropenem)
- **ZN148**
- Sterile culture tubes
- Shaking incubator
- Tryptic Soy Agar (TSA) plates
- Sterile saline for dilutions

Protocol:

- Prepare tubes with CAMHB containing the following:
 - No drug (growth control)
 - Carbapenem alone (at a concentration near the MIC)
 - **ZN148** alone
 - Carbapenem in combination with **ZN148** (at various concentrations)

- Inoculate each tube with the bacterial culture to a starting density of approximately 5×10^5 CFU/mL.
- Incubate the tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots in sterile saline.
- Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
- Count the colonies on the plates to determine the CFU/mL at each time point.
- A bactericidal effect is typically defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.^[7]

In Vivo Efficacy: Murine Neutropenic Peritonitis Model

This animal model evaluates the in vivo efficacy of **ZN148** in combination with a carbapenem in a systemic infection model.

Materials:

- Female BALB/c or Swiss ICR-strain mice
- Cyclophosphamide for inducing neutropenia
- MBL-producing bacterial strain (e.g., *K. pneumoniae* NDM-1)
- Carbapenem antibiotic (e.g., meropenem)
- **ZN148**
- Sterile saline for injections and dilutions
- Hog gastric mucin (optional, to enhance infection)

Protocol:

- Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.
- On the day of the experiment, infect the mice intraperitoneally with a lethal dose of the MBL-producing bacteria (e.g., 10^6 CFU). The bacterial inoculum may be suspended in saline or a solution containing hog gastric mucin to enhance virulence.
- At a specified time post-infection (e.g., 1-2 hours), administer treatment via subcutaneous or intraperitoneal injection. Treatment groups typically include:
 - Vehicle control (e.g., saline)
 - Carbapenem alone
 - **ZN148** alone
 - Carbapenem in combination with **ZN148**
- At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
- Collect peritoneal fluid and blood samples.
- Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/mL) in each compartment.
- Statistical analysis is used to compare the bacterial loads between treatment groups.

Cytotoxicity Assay (HepG2 Cells)

This assay assesses the potential toxicity of **ZN148** against a human liver cell line.

Materials:

- HepG2 human hepatocarcinoma cells
- Cell culture medium (e.g., EMEM with 10% FBS)
- 96-well cell culture plates

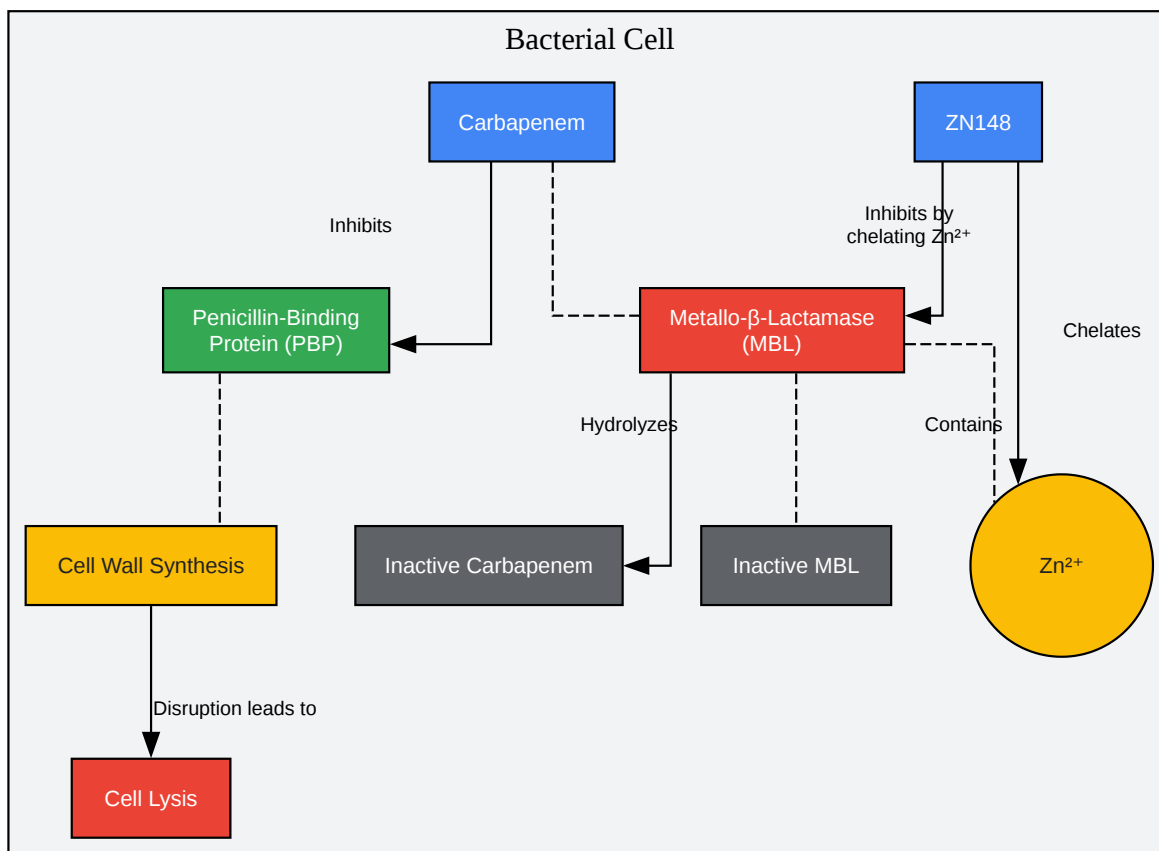
- **ZN148** stock solution
- Cell viability reagent (e.g., MTT, CellTiter-Glo)
- Plate reader (spectrophotometer or luminometer)

Protocol:

- Seed HepG2 cells into a 96-well plate at a density of approximately 1×10^4 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **ZN148** in cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **ZN148**.
- Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of **ZN148** that reduces cell viability by 50%).

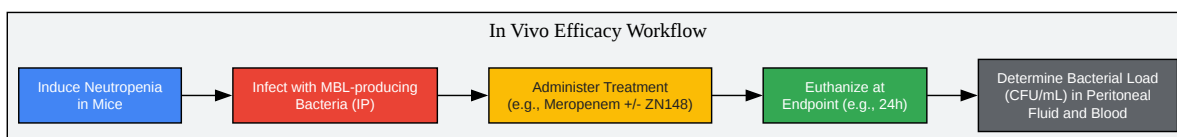
Visualizations

The following diagrams illustrate key concepts related to **ZN148**.



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Caption: Mechanism of action of **ZN148** in reversing carbapenem resistance.



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Caption: Experimental workflow for the murine neutropenic peritonitis model.

Conclusion

ZN148 represents a significant advancement in the fight against antimicrobial resistance. Its novel mechanism of action, targeting the essential zinc ions of MBLs, offers a promising strategy to restore the clinical utility of carbapenems against multidrug-resistant Gram-negative pathogens. The preclinical data to date demonstrate potent in vitro and in vivo efficacy with a favorable safety profile. Further clinical development of **ZN148** is warranted to address the urgent unmet medical need for new treatments for infections caused by MBL-producing bacteria.

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